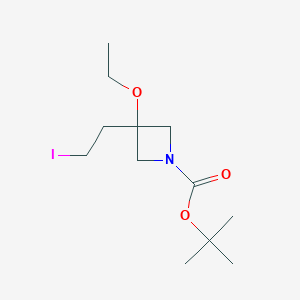
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of an iodoethyl group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine ring, followed by the addition of ethyl iodide to introduce the iodoethyl group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodo group.
Cycloaddition Reactions: The azetidine ring can participate in [3+2] cycloaddition reactions with dipolarophiles to form spirocycles.
Scientific Research Applications
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and spirocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to introduce functional groups into target molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate involves its ability to act as an electrophile due to the presence of the iodoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, making it a valuable scaffold in the synthesis of complex molecules.
Comparison with Similar Compounds
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has an oxoethylidene group instead of an iodoethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate: This compound lacks the ethoxy group, which affects its solubility and reactivity.
These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis.
Properties
Molecular Formula |
C12H22INO3 |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
tert-butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-5-16-12(6-7-13)8-14(9-12)10(15)17-11(2,3)4/h5-9H2,1-4H3 |
InChI Key |
KRGJYFMHXHRYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















